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Compound of Interest

Compound Name: C10-200

Cat. No.: B15574644

Application Notes and Protocols for In Vivo Mouse
Models

Disclaimer: The term "C10-200" is not a standard scientific designation and appears to be
ambiguous. Based on our comprehensive search, we have identified three potential molecules
that you may be inquiring about: Sodium Caprate (C10), a permeation enhancer; Chemokine
C10 (CXCL10), an immunomodulatory protein; and CD200, an immune checkpoint protein.

Below are detailed application notes and protocols for each of these molecules for use in in
vivo mouse models, tailored to researchers, scientists, and drug development professionals.
Please select the section that corresponds to your molecule of interest.

Section 1: Sodium Caprate (C10)

Sodium caprate (C10) is a medium-chain fatty acid that is widely investigated as an intestinal
permeation enhancer for the oral delivery of macromolecules.

Quantitative Data Summary: C10 Dosage and
Administration
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Mouse
Parameter Details Model/Study Reference
Context

Evaluation of long-
term safety and

Dose 390 mg/kg ] ) [1]
efficacy of daily oral

administration.

Route of 30-day longitudinal
o ) Oral gavage [1]
Administration study.
) Chronic use
Frequency Daily for 30 days [1]
assessment.

) Phosphate-Buffered Solubilization of C10
Vehicle ) o ) [1]
Saline (PBS) for oral administration.

Note: Additional studies in rats have used intestinal instillation of 50-300 mM C10 solutions to

investigate absorption enhancement mechanisms.[2][3]

Experimental Protocols

Protocol 1: 30-Day Longitudinal Study of Daily Oral C10 Administration in Mice[1]

This protocol is designed to assess the long-term safety and efficacy of daily oral administration
of sodium caprate (C10) as a permeation enhancer.

Materials:

Sodium caprate (C10)

4 kDa FITC-dextran (FD4)

Phosphate-Buffered Saline (PBS)

Oral gavage needles

Blood collection supplies (e.g., submandibular vein lancets, microcentrifuge tubes)
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o Fasting grates for cages

Procedure:

e Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to
the experiment.

o Baseline Permeability Measurement (Day 1):

o Fast mice for 12 hours with free access to water. Use fasting grates to prevent
coprophagy.

o On Day 1, weigh the mice and administer a solution of 600 mg/kg FD4 and 390 mg/kg
C10 in PBS via oral gavage. The dosing volume should be 10 pl/g of body weight.

o Collect blood samples from the submandibular vein at 0, 0.5, 1, 1.5, and 3 hours post-
gavage.

o Process blood to plasma and measure FD4 concentration to determine intestinal
permeability.

o Return mice to standard cages and end the fasting period.

» Daily Dosing (Days 2-29):

o On each of these days, weigh the mice and administer 390 mg/kg C10 in PBS via oral
gavage.

o Weekly Permeability Assessment (Days 8, 15, 22, 30):

o Repeat the procedure from Day 1 to measure intestinal permeability.

e Monitoring:

o Monitor the health and body weight of the mice daily throughout the 30-day period.

e Endpoint Analysis:
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o At the end of the study, tissues can be harvested for histological analysis and gene
expression studies of tight junction proteins (e.g., claudins, ZO-1, JAM-A) to assess
intestinal health.

Signaling Pathways and Experimental Workflows

Increased Membrane Increased Transcellular
Fluidity Permeability

Transcellular Pathway ’

Sodium Caprate (C10)

Paracellular Pathway

Tight Junction (TJ)
Modulation
(20-1, Claudins)

Actin Microfilament Increased Paracellular

Permeabilty

Calmodulin Activation

5 Phospholipase C (PLC
Sodum Caprate (10) e

Intracellular Ca2+
Release

Click to download full resolution via product page

Caption: Mechanism of action of Sodium Caprate (C10).[4][5][6][7][8]
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Start of 30-Day Study

Day 1:
- 12h Fasting
- Oral Gavage (C10 + FD4)
- Serial Blood Collection
- Measure Baseline Permeability

Days 2-29:
- Dally Oral Gavage (C10)
- Daily Health & Weight Monitoring

Days 8, 15, 22, 30:
- Repeat Day 1 Protocol
- Measure Weekly Permeability

End of Study:
- Tissue Harvest
- Histology & Gene Expression Analysis

Click to download full resolution via product page
Caption: Workflow for a 30-day C10 safety and efficacy study in mice.[1]

Section 2: Chemokine C10 (CXCL10)

Chemokine (C-X-C maotif) ligand 10 (CXCL10), also known as Interferon-gamma-inducible

protein 10 (IP-10), is a small cytokine belonging to the CXC chemokine family. It plays a crucial

role in chemoattraction of immune cells, such as T cells, NK cells, and monocytes.

Quantitative Data Summary: CXCL10 Dosage and
Administration
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Mouse
Parameter Details Model/Study Reference
Context
Inflammatory
angiogenesis model
Dose 100 ng/day ) ] [9]
(intra-implant
injection).
Route of ) Murine sponge model
o ) Intra-implant ) ) [9]
Administration of inflammation.
Modulation of
] neovascularization
Frequency Daily for 3 days ) [9]
and inflammatory cell
influx.
- ) Localized delivery to
) Not specified, likely ]
Vehicle ) the site of [9]
saline or PBS , _
inflammation.
Neutralization of
Dose (Antibody) 100 p g/mouse CXCL10 in a model of  [10]
type 1 diabetes.
) Intravenous (i.v.) or Systemic blockade of
Route (Antibody) ] i o [10]
Intraperitoneal (i.p.) CXCL10 activity.
Sustained
Frequency (Antibody) Three times per week neutralization of [10]

CXCL10.

Experimental Protocols

Protocol 2: Induction of an Antigen-Specific T-cell Response with CXCL10[11]

This protocol describes the use of CXCL10 as an adjuvant to induce a protective T-cell

response to a co-administered antigen.

Materials:
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Recombinant murine CXCL10

Antigen of interest (e.g., ovalbumin, viral peptide)

Sterile PBS or saline for injection

Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
e Preparation of Injection Solution:

o Prepare a solution containing the antigen and CXCL10 in sterile PBS. The final
concentration should be such that the desired dose of each component is delivered in a
single injection volume (e.g., 100-200 pl).

e Immunization:

o Inject mice with the CXCL10-antigen mixture. The route of injection can be subcutaneous
(s.c.) or intraperitoneal (i.p.).

o Atypical immunization schedule might involve a primary injection followed by one or two
booster injections at 1-2 week intervals.

o Evaluation of Immune Response:

o At a specified time point after the final immunization (e.g., 7-10 days), harvest spleens or
lymph nodes.

o Prepare single-cell suspensions and perform assays to evaluate the antigen-specific T-cell
response, such as:

» ELISpot: To quantify the number of cytokine-producing (e.g., IFN-y) T-cells.

» [ntracellular Cytokine Staining (ICS): To identify and phenotype antigen-specific T-cells
by flow cytometry.
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» |n vivo Cytotoxicity Assay: To assess the killing of target cells pulsed with the specific
antigen.

o Challenge Study (Optional):

o To determine if the induced immune response is protective, challenge the immunized mice
with the relevant pathogen (e.g., vaccinia virus).

o Monitor the mice for signs of disease and survival compared to a control group that did not
receive the CXCL10-adjuvanted vaccine.

Signaling Pathways and Experimental Workflows
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Caption: CXCL10 signaling through its receptor CXCR3.[12][13][14][15][16]
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Caption: Workflow for inducing an immune response with CXCL10 as an adjuvant.[11]

Section 3: CD200

CD200 is a type | transmembrane glycoprotein that acts as an immune checkpoint by
interacting with its receptor, CD200R. This interaction generally leads to an
Immunosuppressive signal.

Quantitative Data Summary: CD200 Dosage and
Administration
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Mouse
Parameter Details Model/Study Reference
Context
In vivo stimulation of
Soluble CD200 ]
Molecule CD200R in CD200R1 [17]
(CD200Fc) _
knockout mice.
Induction of
30u ) -
Dose L tolerogenic dendritic [17]
g/mouse/injection
cells.
Route of Intravenous (i.v.) Systemic delivery of (7]
Administration infusion CD200Fc.
Every 60 hours for 14 Chronic stimulation of
Frequency [17]
or 28 days the CD200 pathway.
Anti-human CD200 In vivo efficacy study
Molecule ) ) ) ] [18]
Antibody in humanized mice.
Route of ) ) Systemic antibody
o ) Intraperitoneal (i.p.) [18]
Administration treatment.
To maintain
Frequency Twice a week therapeutic antibody [18]

levels.

Experimental Protocols

Protocol 3: In Vivo Efficacy of Anti-hCD200 Antibody in Humanized Mice[18]

This protocol is for evaluating the anti-tumor activity of an anti-human CD200 antibody in mice

expressing human CD200 and CD200R.

Materials:

e Homozygous B-hCD200/hCD200R mice

¢ Murine colon cancer cells expressing human CD200 (e.g., B-hCD200 MC38)
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Anti-human CD200 antibody
Control 1IgG
DPBS (Dulbecco's Phosphate-Buffered Saline)

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation:

o Subcutaneously implant 5x1075 B-hCD200 MC38 cells into the flank of female, 6-8-week-
old B-hCD200/hCD200R mice.

Tumor Growth Monitoring:

o Monitor tumor growth by measuring the long and short diameters with calipers twice a
week. Calculate tumor volume using the formula: V = 0.5 x (long diameter) x (short
diameter)"2.

Grouping and Treatment:

o When the tumor volume reaches approximately 100 mm3, randomize the mice into
treatment groups (e.g., DPBS control, anti-hCD200 antibody, combination therapy).

o Administer the anti-hCD200 antibody or control IgG via intraperitoneal injection at the
specified dose and schedule (e.g., twice a week).

Efficacy Evaluation:
o Continue to monitor tumor volume and body weight throughout the study.

o The primary endpoint is typically tumor growth inhibition. Survival can be a secondary
endpoint.

Endpoint Analysis:
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o At the end of the study, tumors can be harvested for analysis of immune cell infiltration by
flow cytometry or immunohistochemistry to understand the mechanism of action.

Signaling Pathways and Experimental Workflows

CD200

CD200 Receptor (CD200R)

Intracellular Signaling h

Dok2 Recruitment
& Phosphorylation

RasGAP Recruitment

Inhibition of Ras Activation

Suppression of
PI3K and Erk Pathways

Immunosuppressive Response:
- Inhibition of Myeloid Cell Activation
- Reduced Pro-inflammatory Cytokines

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b15574644?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Caption: CD200-CD200R inhibitory signaling pathway.[19][20][21][22][23]
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Caption: Workflow for an in vivo efficacy study of an anti-hCD200 antibody.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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